molecular formula C15H13N3O2S2 B2759144 2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021083-07-7

2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2759144
CAS RN: 1021083-07-7
M. Wt: 331.41
InChI Key: BPLNEVPCJIXRNA-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiophene group, a methylthio group, and an oxadiazole group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the benzamide, thiophene, methylthio, and oxadiazole groups would likely result in a complex three-dimensional structure. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzamide group could participate in reactions with amines or alcohols, the thiophene group could undergo electrophilic aromatic substitution, and the oxadiazole group could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties would need to be determined experimentally .

Scientific Research Applications

Photocatalysis for Hydrogen Evolution

The compound has been investigated as a potential photocatalyst for hydrogen evolution via water splitting. Researchers have modified its structure, specifically focusing on 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) . By introducing sulfonyl groups, they created a series of sulfone-based dual acceptor copolymers. These copolymers demonstrated impressive photocatalytic activities, with one variant (PBDTTS-1SO ) achieving a high apparent quantum yield of over 18% at 500 nm wavelength—among the best reported values for polymer photocatalysts .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could include studying its potential applications, investigating its mechanism of action, and optimizing its synthesis process .

properties

IUPAC Name

2-methylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-21-12-7-3-2-6-11(12)14(19)16-15-18-17-13(20-15)9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLNEVPCJIXRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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